molecular formula C7H12ClNO2 B1445960 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride CAS No. 1536398-58-9

3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride

Cat. No.: B1445960
CAS No.: 1536398-58-9
M. Wt: 177.63 g/mol
InChI Key: OAAXTRHIHAUSNQ-UHFFFAOYSA-N
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Description

3-Azabicyclo[410]heptane-6-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the preparation of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which is obtained in four steps from 4-hydroxymethyl pyridine . This intermediate can then be further functionalized to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure or to reduce any oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride exerts its effects is largely dependent on its interactions with molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.

Comparison with Similar Compounds

3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride (CAS Number: 1536398-58-9) is a bicyclic compound characterized by its unique azabicyclic structure, which includes a nitrogen atom within a seven-membered ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₇H₁₂ClNO₂
  • Molecular Weight : 177.63 g/mol
  • IUPAC Name : this compound
  • Functional Groups : Carboxylic acid and amine groups, which contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of neurotransmission, potentially affecting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are critical in the treatment of mood disorders and other neurological conditions .

1. Neurotransmitter Modulation

Research indicates that derivatives of 3-Azabicyclo[4.1.0]heptane exhibit potent inhibitory effects on the reuptake of serotonin, norepinephrine, and dopamine. A specific derivative demonstrated excellent bioavailability and brain penetration in animal models, confirming its potential as a triple reuptake inhibitor .

Case Study 1: Neuropharmacological Evaluation

A study conducted on a series of derivatives derived from 3-Azabicyclo[4.1.0]heptane highlighted their effectiveness as selective triple reuptake inhibitors. In vivo microdialysis experiments indicated that these compounds could significantly increase neurotransmitter levels in the synaptic cleft, providing a basis for their potential use in treating depression and anxiety disorders .

Case Study 2: Antimicrobial Activity Assessment

In vitro tests were conducted using the agar well diffusion method to evaluate the antibacterial activity of related azabicyclic compounds against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited substantial antimicrobial activity, positioning them as candidates for further development in antibiotic therapies .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberKey Features
3-Azabicyclo[4.1.0]heptane-1-carboxylic acid HCl1181458-31-0Variation in carboxyl position; different activity
2-Azabicyclo[2.2.1]heptane120-78-5Less complex structure; lower biological activity
8-Azabicyclo[4.2.0]octane13987-36-7Additional ring; altered electronic properties

Properties

IUPAC Name

3-azabicyclo[4.1.0]heptane-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-1-2-8-4-5(7)3-7;/h5,8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAXTRHIHAUSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride
Reactant of Route 2
3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride
Reactant of Route 3
3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride
Reactant of Route 4
3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride
Reactant of Route 5
3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride
Reactant of Route 6
3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride

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